
d5-Linalool
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Linalool-d5 is a deuterated form of linalool, a naturally occurring monoterpene alcohol found in many essential oils, including lavender, basil, and coriander. The deuterium atoms in linalool-d5 replace the hydrogen atoms, making it useful in various scientific studies, particularly in nuclear magnetic resonance (NMR) spectroscopy. This compound retains the characteristic floral and spicy aroma of linalool, making it valuable in both research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
Linalool-d5 can be synthesized through several methods, including the deuteration of linalool. One common approach involves the catalytic hydrogenation of linalool in the presence of deuterium gas. The reaction typically occurs under mild conditions, with a palladium or platinum catalyst facilitating the exchange of hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of linalool-d5 often involves large-scale deuteration processes. These processes are optimized for high yield and purity, ensuring that the deuterated compound meets the stringent requirements for scientific research. The use of advanced catalytic systems and controlled reaction environments helps achieve consistent and reproducible results.
化学反应分析
Types of Reactions
Linalool-d5 undergoes various chemical reactions, including:
Oxidation: Linalool-d5 can be oxidized to form linalool oxide and other oxygenated derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced to form dihydrolinalool-d5, a saturated alcohol. This reaction typically uses reducing agents such as lithium aluminum hydride.
Substitution: Linalool-d5 can participate in substitution reactions, where functional groups are replaced by other groups. For example, esterification with acetic acid produces linalyl acetate-d5.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Acetic acid, sulfuric acid, and other reagents under reflux conditions.
Major Products Formed
Oxidation: Linalool oxide-d5, acetone-d5, and other oxygenated derivatives.
Reduction: Dihydrolinalool-d5.
Substitution: Linalyl acetate-d5 and other esterified products.
科学研究应用
Linalool-d5 has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in NMR spectroscopy to study molecular structures and dynamics.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored for its therapeutic effects, including anxiolytic and sedative properties.
Industry: Utilized in the fragrance and flavor industry for its aromatic properties and stability.
作用机制
The mechanism of action of linalool-d5 involves its interaction with various molecular targets and pathways. In biological systems, linalool-d5 can modulate the activity of neurotransmitters, such as gamma-aminobutyric acid (GABA), leading to its anxiolytic and sedative effects. Additionally, its antimicrobial activity is attributed to its ability to disrupt cell membranes and inhibit the growth of bacteria and fungi.
相似化合物的比较
Linalool-d5 can be compared with other similar compounds, such as:
Linalool: The non-deuterated form, widely used in fragrances and flavors.
Linalyl acetate: An ester of linalool, known for its pleasant aroma and used in perfumes.
Dihydrolinalool: A reduced form of linalool, with a more stable structure.
Linalool oxide: An oxidized derivative, with different olfactory properties.
Linalool-d5 is unique due to its deuterium content, which makes it particularly valuable in NMR spectroscopy and other analytical techniques. This isotopic labeling allows for detailed studies of molecular interactions and dynamics, providing insights that are not possible with non-deuterated compounds.
属性
分子式 |
C10H18O |
|---|---|
分子量 |
159.28 g/mol |
IUPAC 名称 |
4,4-dideuterio-7-methyl-3-(trideuteriomethyl)octa-1,6-dien-3-ol |
InChI |
InChI=1S/C10H18O/c1-5-10(4,11)8-6-7-9(2)3/h5,7,11H,1,6,8H2,2-4H3/i4D3,8D2 |
InChI 键 |
CDOSHBSSFJOMGT-JVWKMBIZSA-N |
手性 SMILES |
[2H]C([2H])([2H])C(C=C)(C([2H])([2H])CC=C(C)C)O |
规范 SMILES |
CC(=CCCC(C)(C=C)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


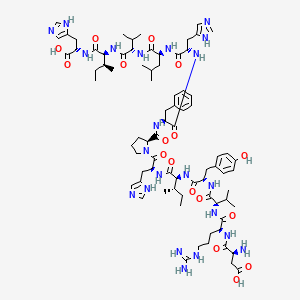
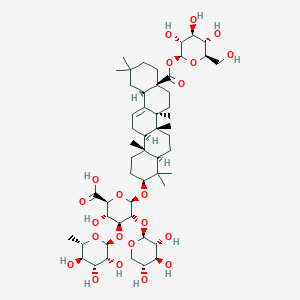
![N-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexyl]-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxyphosphonamidic acid](/img/structure/B12374099.png)
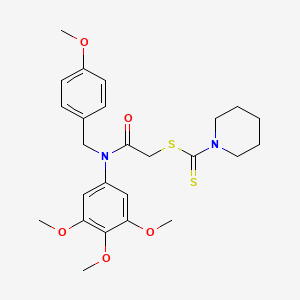



![zinc;(2S,3S,4S,5R,6S)-6-[3-[[4-[2-[2-[2-[[(17S,18S)-18-[3-[[1-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]triazol-4-yl]methylamino]-3-oxopropyl]-12-ethenyl-7-ethyl-20-(2-methoxy-2-oxoethyl)-3,8,13,17-tetramethyl-17,18-dihydroporphyrin-21,23-diide-2-carbonyl]amino]ethoxy]ethoxy]ethylamino]-4-oxobutanoyl]amino]-4-[[2-[2-[4-[4-[[1-[(4-fluorophenyl)carbamoyl]cyclopropanecarbonyl]amino]phenoxy]-6-methoxyquinolin-7-yl]oxyethoxycarbonyl-methylamino]ethyl-methylcarbamoyl]oxymethyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12374131.png)
![5-[5-[1-(4,4-dimethylpentyl)-5-naphthalen-2-ylimidazol-2-yl]-2-iodoimidazol-1-yl]-N-methylpentan-1-amine](/img/structure/B12374133.png)
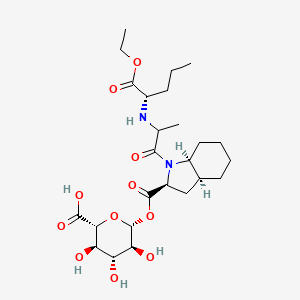
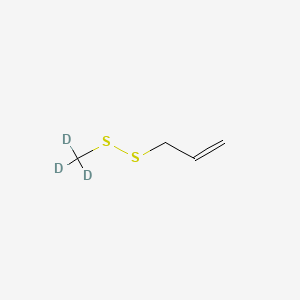
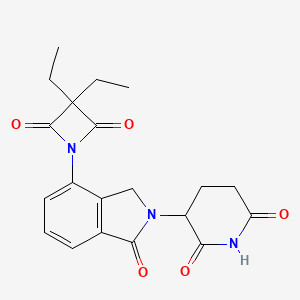
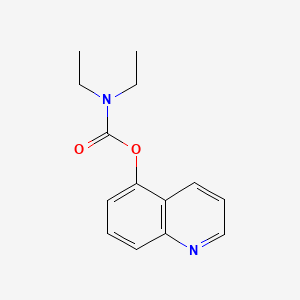
![methyl 2-[10-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4,6-dimethyloxan-2-yl]-2-(2,3-dimethyloxiran-2-yl)-11-hydroxy-4,7,12-trioxonaphtho[2,3-h]chromen-5-yl]-2-hydroxy-2-[(2S,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]acetate](/img/structure/B12374161.png)
